4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl group substituted with a methylsulfonyl group and a dioxaborolane ring. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-4’-methylsulfonylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and reduce the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Boronate Esters: Formed through oxidation reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, enabling the transfer of the aryl group to the halide substrate . The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl: Similar structure but with two dioxaborolane groups.
2,2,4-Trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring in addition to the dioxaborolane group.
Uniqueness
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is unique due to its combination of a biphenyl group with a methylsulfonyl substituent and a dioxaborolane ring. This structure imparts specific reactivity and solubility properties, making it highly effective in various chemical reactions and applications .
Properties
Molecular Formula |
C19H23BO4S |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylsulfonylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO4S/c1-18(2)19(3,4)24-20(23-18)16-10-6-14(7-11-16)15-8-12-17(13-9-15)25(5,21)22/h6-13H,1-5H3 |
InChI Key |
IJNKXOPOJKHPCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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